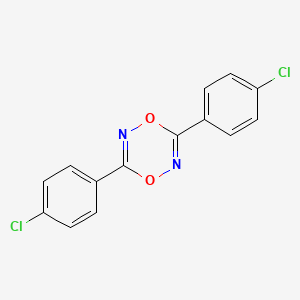![molecular formula C11H13N3O2 B14638671 3-Butyl-1H-pyrido[2,3-D]pyrimidine-2,4-dione CAS No. 56788-15-9](/img/structure/B14638671.png)
3-Butyl-1H-pyrido[2,3-D]pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Butyl-1H-pyrido[2,3-D]pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a pyridine ring fused to a pyrimidine ring, with a butyl group attached to the nitrogen atom at position 3.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butyl-1H-pyrido[2,3-D]pyrimidine-2,4-dione typically involves the cyclization of suitable precursors. One common method involves the reaction of 2,3-pyridinedicarboxylic acid with appropriate amines under acidic conditions to form the pyridopyrimidine core . The butyl group can be introduced through alkylation reactions using butyl halides.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The key steps include the formation of the pyridopyrimidine core, followed by functionalization to introduce the butyl group. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for achieving high yields and purity .
化学反応の分析
Types of Reactions: 3-Butyl-1H-pyrido[2,3-D]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the pyridine ring .
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 3-Butyl-1H-pyrido[2,3-D]pyrimidine-2,4-dione involves its interaction with specific molecular targets. For example, it may inhibit enzymes such as dihydrofolate reductase (DHFR) by binding to the active site, thereby preventing the synthesis of tetrahydrofolate, which is essential for DNA and RNA synthesis . This inhibition can lead to the death of rapidly dividing cells, making it a potential anticancer agent .
類似化合物との比較
Pyrido[3,4-D]pyrimidine-2,4-dione: Another member of the pyridopyrimidine family with similar biological activities.
Pyrido[4,3-D]pyrimidine-2,4-dione: Known for its potential therapeutic applications.
Pyrido[3,2-D]pyrimidine-2,4-dione: Studied for its enzyme inhibitory properties.
Uniqueness: 3-Butyl-1H-pyrido[2,3-D]pyrimidine-2,4-dione is unique due to the presence of the butyl group, which can influence its biological activity and pharmacokinetic properties. This structural variation can result in different binding affinities and selectivities for molecular targets compared to other pyridopyrimidine derivatives .
特性
CAS番号 |
56788-15-9 |
|---|---|
分子式 |
C11H13N3O2 |
分子量 |
219.24 g/mol |
IUPAC名 |
3-butyl-1H-pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H13N3O2/c1-2-3-7-14-10(15)8-5-4-6-12-9(8)13-11(14)16/h4-6H,2-3,7H2,1H3,(H,12,13,16) |
InChIキー |
IPFDGFQBNGKSFS-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C(=O)C2=C(NC1=O)N=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


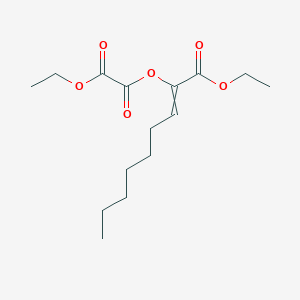
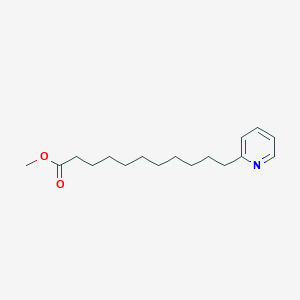
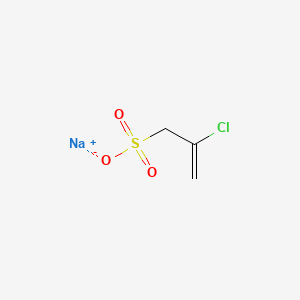
![6-[2-(4-Chloro-2-nitrophenyl)hydrazinylidene]-4-(2,4,4-trimethylpentan-2-yl)cyclohexa-2,4-dien-1-one](/img/structure/B14638611.png)
![1-Ethyl-3,4-diphenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol](/img/structure/B14638619.png)
![1-(4-Chlorophenyl)-2-[(2,6-dimethylpyridin-3-yl)amino]-2-oxoethyl methyl phosphate](/img/structure/B14638627.png)
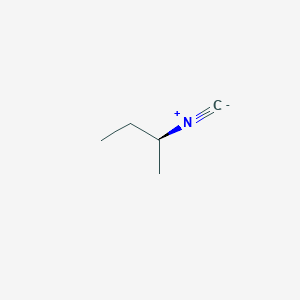

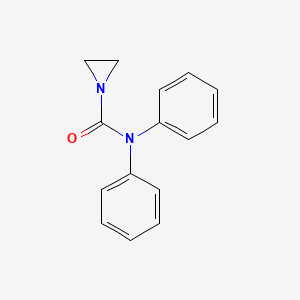
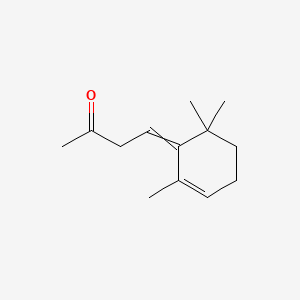
![4-[(2,2,3,3,3-Pentafluoropropyl)sulfanyl]benzene-1,2-diamine](/img/structure/B14638654.png)
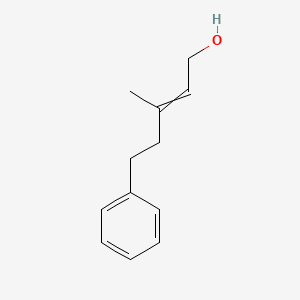
![5-([1,1'-Biphenyl]-4-yl)-4,5-dihydro-1,2-oxazol-5-ol](/img/structure/B14638663.png)
